molecular formula C22H28N4O2S B2951777 N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034482-61-4

N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2951777
CAS No.: 2034482-61-4
M. Wt: 412.55
InChI Key: CRCRUUOCGCVUSK-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin core, a bicyclic system with fused pyrrole and pyrimidine rings. Key structural elements include:

  • A 3-butyl substituent at the pyrrole nitrogen.
  • A 7-phenyl ring providing aromatic interactions.
  • A thioacetamide side chain with a sec-butyl group, enhancing lipophilicity .

Properties

IUPAC Name

N-butan-2-yl-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-4-6-12-26-21(28)20-19(17(13-23-20)16-10-8-7-9-11-16)25-22(26)29-14-18(27)24-15(3)5-2/h7-11,13,15,23H,4-6,12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCRUUOCGCVUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its structure, biological mechanisms, and relevant research findings.

Structural Overview

The compound has the following chemical characteristics:

  • CAS Number : 2034482-61-4
  • Molecular Formula : C22H28N4O2S
  • Molecular Weight : 412.55 g/mol

The structure includes a pyrrolo[3,2-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of sulfur and carbon chains contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may act as dual inhibitors of key enzymes in the purine biosynthetic pathway. Specifically, they inhibit:

  • AICAR Transformylase (AICARFTase)
  • Glycinamide Ribonucleotide Transformylase (GARFTase)

This dual inhibition can disrupt nucleotide synthesis in tumor cells, potentially overcoming drug resistance seen in certain cancers .

Antiproliferative Effects

Studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance:

  • Inhibition of proliferation was observed in folate receptor (FR)-expressing cells.
  • The compound's activity was enhanced in the presence of specific structural modifications, such as variations in the carbon chain length attached to the pyrrolo scaffold.

Table 1: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Compounds

CompoundCell LineIC50 (µM)Mechanism
8CHO-FRα0.5Dual inhibition of AICARFTase and GARFTase
9RT161.0Inhibition of nucleotide synthesis
N-(sec-butyl)-2...KBTBDTBD

Note: TBD indicates values that require further research for confirmation.

Case Studies

  • Study on Dual Inhibitors : A study highlighted that pyrrolo[2,3-d]pyrimidine derivatives could effectively inhibit both AICARFTase and GARFTase in tumor cells, leading to a decrease in purine nucleotide levels and subsequent cell proliferation inhibition .
  • Transport Specificities : Research into the transport mechanisms revealed that the cellular uptake of these compounds is influenced significantly by their structural characteristics, particularly at the 5-position of the pyrrolo scaffold. This specificity can enhance their efficacy against resistant tumors .

Comparison with Similar Compounds

Key Observations:

Core Diversity: The target compound’s pyrrolo[3,2-d]pyrimidin core differs from triazinoindole () and benzothieno-pyrimidin () scaffolds, impacting π-π stacking and target selectivity . The 7-phenyl group in the target compound may enhance aromatic interactions compared to 5,6,7-trimethyl substituents in 21b .

Sulfonamide derivatives (e.g., compound 8) exhibit stronger COX-2 inhibition than thioacetamides, suggesting functional group polarity influences target engagement .

Synthetic Routes :

  • The target compound likely shares synthesis strategies with analogs in and , such as nucleophilic substitution of thiol intermediates with activated acetamides .

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Solubility:

  • The 4-oxo group and thioacetamide moiety in the target compound enable hydrogen bonding, critical for binding to polar enzyme pockets (e.g., COX-2) .
  • Compared to sulfonamide derivatives (), the sec-butyl group may reduce aqueous solubility but improve blood-brain barrier penetration .

Selectivity Profiles:

  • Benzothieno-pyrimidinones () show specificity for COX-2 over COX-1 (selectivity ratio >50:1), while triazinoindoles () target kinases or nucleic acid-binding proteins . The target compound’s activity remains unconfirmed but may align with these trends.

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